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molecular formula C12H17FN2O6S B8623197 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid CAS No. 876384-13-3

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid

Cat. No. B8623197
M. Wt: 336.34 g/mol
InChI Key: LKIJMPMSFGMHAG-UHFFFAOYSA-N
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Patent
US07585982B2

Procedure details

Triethylamine (0.13 mL) was added to a mixture of 5,6-diethoxy-7-fluoro-2,3-dihydroisoindol-1-ylideneamine sulfate (225 mg, 0.67 mol) produced in Example 2, water (2.3 mL) and toluene (2.3 mL). The mixture was stirred at room temperature. After the layers were separated, the organic layer was re-extracted with water (1.2 mL), the aqueous layers were combined, and a 5N aqueous solution of sodium hydroxide (0.3 mL) was added thereto on ice. The mixture was stirred on ice, and then precipitated crystals were filtered and dried at room temperature under reduced pressure to give 133 mg of the title compound (yield: 84%) as grayish white crystals.
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.S(O)(O)(=O)=O.[CH2:13]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([F:28])[C:24]=1[O:25][CH2:26][CH3:27])[C:21]([NH2:29])=[N:20][CH2:19]2)[CH3:14].O>C1(C)C=CC=CC=1>[CH2:13]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([F:28])[C:24]=1[O:25][CH2:26][CH3:27])[C:21]([NH2:29])=[N:20][CH2:19]2)[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
225 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
Name
Quantity
2.3 mL
Type
reactant
Smiles
O
Name
Quantity
2.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was re-extracted with water (1.2 mL)
ADDITION
Type
ADDITION
Details
a 5N aqueous solution of sodium hydroxide (0.3 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred on ice
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried at room temperature under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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